Cyclopropyl-(R)-pyrrolidin-3-yl-carbamic acid benzyl ester
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Overview
Description
Cyclopropyl-®-pyrrolidin-3-yl-carbamic acid benzyl ester is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclopropyl group, a pyrrolidinyl ring, and a carbamic acid ester linkage, making it a versatile molecule for synthetic and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl-®-pyrrolidin-3-yl-carbamic acid benzyl ester typically involves multiple steps, starting with the preparation of the cyclopropyl and pyrrolidinyl intermediates. One common method involves the cyclopropanation of α-silyl styrenes with aryl diazoacetates, catalyzed by Rhodium complexes . The resulting cyclopropane carboxylates are then desilylated to yield the desired cyclopropyl intermediates.
The pyrrolidinyl intermediate can be synthesized through various methods, including the reduction of pyrrolidine derivatives or the cyclization of appropriate precursors. The final step involves the esterification of the carbamic acid with benzyl alcohol under conditions such as Steglich esterification, which employs dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts .
Industrial Production Methods
Industrial production of Cyclopropyl-®-pyrrolidin-3-yl-carbamic acid benzyl ester may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl-®-pyrrolidin-3-yl-carbamic acid benzyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the ester or carbamate moieties, using reagents like sodium methoxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOMe), ammonia (NH3)
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted carbamates or esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Cyclopropyl-®-pyrrolidin-3-yl-carbamic acid benzyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclopropyl-®-pyrrolidin-3-yl-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Cyclopropyl-®-pyrrolidin-3-yl-carbamic acid methyl ester
- Cyclopropyl-®-pyrrolidin-3-yl-carbamic acid ethyl ester
- Cyclopropyl-®-pyrrolidin-3-yl-carbamic acid propyl ester
Uniqueness
Cyclopropyl-®-pyrrolidin-3-yl-carbamic acid benzyl ester stands out due to its benzyl ester moiety, which imparts unique chemical and physical properties compared to its methyl, ethyl, and propyl counterparts. The benzyl group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for specific research and industrial applications.
Properties
IUPAC Name |
benzyl N-cyclopropyl-N-[(3R)-pyrrolidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c18-15(19-11-12-4-2-1-3-5-12)17(13-6-7-13)14-8-9-16-10-14/h1-5,13-14,16H,6-11H2/t14-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOGPRVKWMUKHFA-CQSZACIVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(C2CCNC2)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1N(C2CC2)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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